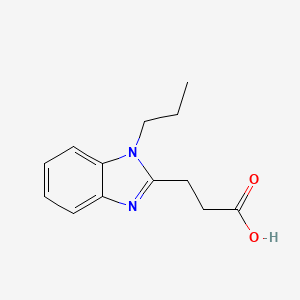![molecular formula C12H11N5O3S2 B2857883 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207051-47-5](/img/structure/B2857883.png)
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring, a triazole ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzo[d]thiazole intermediate. This intermediate is then subjected to a series of reactions to introduce the triazole and carboxamide groups.
Preparation of Benzo[d]thiazole Intermediate: The synthesis begins with the reaction of 2-aminobenzenethiol with a suitable aldehyde to form the benzo[d]thiazole ring.
Formation of Triazole Ring: The benzo[d]thiazole intermediate is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Introduction of Carboxamide Group: Finally, the triazole intermediate is reacted with a suitable carboxylic acid derivative to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Applications De Recherche Scientifique
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as cyclooxygenases (COX), by binding to their active sites . This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzo[d]thiazole core but differ in their substituents and functional groups.
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the benzo[d]thiazole and triazole rings, along with the methylsulfonyl and carboxamide groups. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S2/c1-17-6-9(15-16-17)11(18)14-12-13-8-4-3-7(22(2,19)20)5-10(8)21-12/h3-6H,1-2H3,(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANRJUXWPAPABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2857805.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2857806.png)





![2-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide](/img/structure/B2857815.png)
![2-({2'-Amino-3'-cyano-6',7-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2857818.png)

![3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2857820.png)

![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride](/img/structure/B2857823.png)
